molecular formula C12H10N2O3 B031754 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid CAS No. 1052567-31-3

2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid

Cat. No. B031754
CAS RN: 1052567-31-3
M. Wt: 230.22 g/mol
InChI Key: DRPATNHCBBZMLW-UHFFFAOYSA-N
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Description

“2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” is a compound that contains a pyrazole nucleus . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The pyrazole nucleus can be synthesized using various strategies such as the multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, and using a heterocyclic system . In one study, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .


Molecular Structure Analysis

The pyrazole nucleus is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their increasing popularity in several fields of science .

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which are structurally similar to “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid”, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” may also have similar potential applications in these areas.

Use in CCK-A Antagonist Labeling

A compound structurally similar to “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” was used in the labeling of a CCK-A antagonist . CCK-A antagonists are used in the study of various physiological processes including pancreatic and bilary secretion, gall bladder contraction, and gut motility .

Potential Cytotoxic Activity

Derivatives of “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” have shown potential cytotoxic activity . This suggests that the compound could be used in the development of new cancer therapies.

Potential Anti-tubercular Agents

Compounds structurally similar to “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” have been designed as promising anti-tubercular agents . This suggests that “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” could potentially be used in the treatment of tuberculosis.

Future Directions

The future directions for “2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid” could involve further exploration of its synthesis techniques, biological activity, and potential applications in various fields of science .

properties

IUPAC Name

2-oxo-3-(1-phenylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11(12(16)17)6-9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPATNHCBBZMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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